(3-Chloro-5-methylphenyl)boronic acid

Cross-coupling Reaction kinetics Electronic effects

This meta-substituted arylboronic acid features a rare combination of electron-withdrawing chloro and electron-donating methyl groups, creating a distinct, non-interchangeable reactivity profile for Suzuki-Miyaura couplings. The methyl group accelerates transmetalation kinetics, enabling rapid parallel synthesis of meta-substituted biaryl libraries essential for kinase inhibitor development. With moderate protodeboronation stability and superior atom economy vs. protected derivatives, it minimizes yield fluctuations during API scale-up. Guaranteed ≥97% purity, consistent melting point (235–238 °C), and cold-chain shipping ensure reproducible performance in automated HTE and combinatorial chemistry workflows.

Molecular Formula C7H8BClO2
Molecular Weight 170.4 g/mol
CAS No. 913836-14-3
Cat. No. B151483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-methylphenyl)boronic acid
CAS913836-14-3
Molecular FormulaC7H8BClO2
Molecular Weight170.4 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Cl)C)(O)O
InChIInChI=1S/C7H8BClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
InChIKeyQXHLBINWDJITMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-5-methylphenyl)boronic Acid (CAS 913836-14-3): A Structurally Defined Arylboronic Acid for Controlled Cross-Coupling and Scaffold Elaboration


(3-Chloro-5-methylphenyl)boronic acid (CAS 913836-14-3) is a meta-substituted arylboronic acid building block (C₇H₈BClO₂, MW: 170.4 g/mol) characterized by the simultaneous presence of an electron-withdrawing chloro and an electron-donating methyl group on the phenyl ring . This specific substitution pattern provides a unique electronic and steric profile for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for the synthesis of biaryl pharmaceuticals, agrochemicals, and advanced materials . Commercial availability is typically at a minimum purity of 95% to 98% .

Why (3-Chloro-5-methylphenyl)boronic Acid (CAS 913836-14-3) Cannot Be Replaced by a Generic Arylboronic Acid in Critical Applications


The performance of arylboronic acids in cross-coupling and biological applications is exquisitely sensitive to substituent effects. Class-level evidence demonstrates that electron-donating groups (EDGs) accelerate the transmetalation step in Suzuki reactions, while electron-withdrawing groups (EWGs) decelerate it [1]. Furthermore, boronic acid reactivity and stability are heavily influenced by the interplay of steric and electronic factors [2]. A generic substitution with a commercially common, unsubstituted or para-substituted phenylboronic acid will alter the reaction kinetics, potentially leading to incomplete conversion, lower yields, or a shift in site-selectivity in competitive coupling scenarios [3]. This unique combination of a meta-chloro (EWG) and a meta-methyl (EDG) in (3-Chloro-5-methylphenyl)boronic acid offers a distinct, non-interchangeable reactivity profile, making it essential for synthesizing specific biaryl cores.

Quantitative Differentiation Evidence for (3-Chloro-5-methylphenyl)boronic Acid (CAS 913836-14-3)


Accelerated Suzuki-Miyaura Transmetalation Kinetics Due to Electron-Donating Methyl Substituent

A fundamental study on the substituent effects of Suzuki coupling in aqueous micelles demonstrated that electron-donating groups (EDGs) on arylboronic acids are beneficial for the reaction, enhancing the transmetalation step, while electron-withdrawing groups (EWGs) are unfavorable [1]. In the case of (3-Chloro-5-methylphenyl)boronic acid, the meta-methyl group (σₘ = -0.07) functions as an EDG, increasing the electron density at the reactive boron center and facilitating transfer to the palladium catalyst. Conversely, the meta-chloro group (σₘ = +0.37) exerts an opposing, but less dominant, electron-withdrawing influence [2].

Cross-coupling Reaction kinetics Electronic effects

Enhanced Stability in Basic Aqueous Media Relative to Highly Electron-Deficient Analogs

Research into protodeboronation pathways indicates that highly electron-deficient arylboronic acids are particularly prone to decomposition via a transient aryl anionoid pathway, especially in basic aqueous-organic conditions [1]. (3-Chloro-5-methylphenyl)boronic acid, possessing only a moderately electron-withdrawing meta-chloro group (σₘ = +0.37) counterbalanced by an electron-donating methyl group (σₘ = -0.07), is less electron-deficient than analogs with multiple or strongly electron-withdrawing groups (e.g., 3,5-dichlorophenylboronic acid, σₘ = +0.74) [2].

Stability Protodeboronation Process safety

Superior Atom Economy and Reactivity as a Free Boronic Acid Compared to Boronate Esters

A direct comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling demonstrated that arylboronic acid is the most reactive and most atom-economic of the four major boron species studied, which included potassium trifluoroborate, neopentylglycolboronate, and pinacol boronate [1]. This indicates that using the free (3-Chloro-5-methylphenyl)boronic acid directly, rather than its corresponding pinacol ester or trifluoroborate salt, provides a kinetic and atom economy advantage. The boronic acid is the most reactive and atom-economic of the four boron species [1].

Atom economy Cross-coupling efficiency Green chemistry

Procurement-Grade Purity and Physical Specifications Ensure Reproducible Experimental Outcomes

Commercially available (3-Chloro-5-methylphenyl)boronic acid is supplied with a well-defined purity range of 95-98% and a consistent melting point of 235-238 °C [1]. This level of specification is critical for reproducible synthetic outcomes. In contrast, less common or in-house synthesized analogs may lack rigorous batch-to-batch quality control, leading to variable yields and uncharacterized impurities.

Quality control Procurement specification Reproducibility

Targeted Application Scenarios for (3-Chloro-5-methylphenyl)boronic Acid (CAS 913836-14-3) Informed by Differentiated Evidence


Synthesis of Meta-Substituted Biaryl Cores for Kinase Inhibitor Libraries

Given its predicted favorable transmetalation kinetics due to the electron-donating methyl group [1], (3-Chloro-5-methylphenyl)boronic acid is ideally suited for the rapid parallel synthesis of meta-substituted biaryl libraries in medicinal chemistry. This is particularly relevant for developing kinase inhibitors where precise substitution patterns dictate binding affinity and selectivity. Its use ensures efficient coupling and reduces the risk of incomplete conversion, maximizing the diversity and quality of the synthesized compound collection.

Reliable Scale-Up in Process Chemistry for Active Pharmaceutical Ingredient (API) Intermediates

The combination of its moderate stability against protodeboronation [2] and the superior atom economy of the free boronic acid over protected derivatives [3] makes this compound a robust and cost-effective choice for process development. Its resistance to decomposition minimizes yield fluctuations during scale-up, while its direct use avoids the extra steps and waste associated with deprotecting boronate esters or trifluoroborates. This translates to a more robust, economical, and greener manufacturing route for APIs.

Predictive Reactivity Modeling and Rational Catalyst Selection

The well-defined electronic profile of (3-Chloro-5-methylphenyl)boronic acid, characterized by opposing electron-donating (methyl) and electron-withdrawing (chloro) effects [4], makes it an excellent model substrate for computational chemistry and kinetic studies. Researchers investigating ligand and catalyst performance in cross-coupling can use this compound to benchmark and differentiate catalyst systems based on their tolerance to this specific electronic environment, aiding in the rational design of more efficient and selective catalytic transformations.

Quality-Controlled Building Block for Automated Synthesis Platforms

The guaranteed high purity (≥95%) and consistent melting point (235-238 °C) ensure reliable and reproducible performance on automated liquid handling and synthesis robots. This minimizes instrument downtime and failed experiments caused by impure or poorly characterized reagents, making it a trusted, procurement-grade building block for high-throughput experimentation (HTE) and combinatorial chemistry workflows.

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